1-Boc-5-fluoro-3-indazole-carboxylic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid typically involves several key steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indazole and fluorinated reagents.

Reaction Conditions: The process often involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain.

Industrial Production: Industrial production methods may include large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

1-Boc-5-fluoro-3-indazole-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indazole ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions.

Major Products: The major products formed depend on the type of reaction and conditions applied, often resulting in derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Boc-5-fluoro-3-indazole-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially in developing anti-cancer agents. The compound's ability to inhibit specific enzymes involved in tumor growth makes it a valuable target in cancer therapy research .

Case Study: MAO-B Inhibitors

Research has shown that indazole derivatives exhibit significant potential as monoamine oxidase B (MAO-B) inhibitors, which are critical in treating neurodegenerative diseases like Parkinson's disease. The incorporation of the this compound structure into drug candidates has been explored for enhancing selectivity and potency against MAO-B .

Agricultural Chemistry

Agrochemical Formulations

The compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its efficacy in enhancing agricultural productivity is notable, as it contributes to the development of safer and more effective pest management solutions .

Biochemical Research

Enzyme Activity Studies

Researchers employ this compound to investigate enzyme activity and metabolic pathways. By understanding these biological processes, scientists can develop targeted therapies for various diseases .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference standard, ensuring accurate detection and quantification of related compounds across different samples. This application is essential for maintaining the integrity of experimental results in biochemical analyses .

Material Science

Novel Material Development

The exploration of this compound extends to material science, where it is investigated for creating materials with unique properties such as improved thermal stability and electrical conductivity. This potential application could lead to advancements in various technologies, including electronics and nanomaterials .

Data Table: Applications Overview

| Application Area | Description | Notable Insights |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents. | Inhibits tumor growth enzymes. |

| Agricultural Chemistry | Formulation of agrochemicals for pest control. | Enhances agricultural productivity. |

| Biochemical Research | Studies enzyme activity and metabolic pathways. | Aids in developing targeted therapies. |

| Material Science | Development of materials with unique properties. | Potential improvements in thermal stability and conductivity. |

| Analytical Chemistry | Reference standard for accurate detection and quantification. | Ensures integrity in biochemical analyses. |

Wirkmechanismus

The mechanism of action of 1-Boc-5-fluoro-3-indazole-carboxylic Acid involves its interaction with 5-HT4 receptors. As an agonist, it binds to these receptors, mimicking the action of serotonin and activating downstream signaling pathways. This interaction can influence various physiological processes, including gastrointestinal motility and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

1-Boc-5-fluoro-3-indazole-carboxylic Acid can be compared with other indazole derivatives:

Biologische Aktivität

1-Boc-5-fluoro-3-indazole-carboxylic acid (CAS No. 886368-29-2) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with specific receptors, mechanisms of action, and relevant case studies.

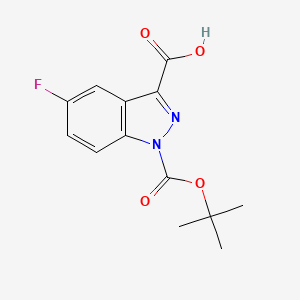

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological assays.

Receptor Interaction

Research indicates that this compound interacts predominantly with the 5-HT4 receptor , a subtype of serotonin receptor involved in various neurological functions. The compound has shown promising results in modulating serotonin signaling pathways, which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Serotonin Receptor Modulation | Agonism at 5-HT4 receptor | |

| Antidepressant Effects | Potential enhancement of serotonergic transmission | |

| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases where oxidative damage is a contributing factor.

- Antidepressant Activity : In animal models, the compound was shown to enhance serotonergic transmission, leading to antidepressant-like effects. This was evaluated using the forced swim test and tail suspension test, common models for assessing antidepressant efficacy.

- Cognitive Enhancement : Preliminary findings indicate that this compound may improve cognitive functions in rodent models, potentially through its action on the 5-HT4 receptor, which is known to influence learning and memory processes.

The primary mechanism through which this compound exerts its biological effects appears to be via modulation of serotonin receptors. Specifically:

- Agonistic Action on 5-HT4 Receptors : This action leads to increased cAMP levels within cells, promoting neuronal survival and enhancing synaptic plasticity.

- Reduction of Oxidative Stress : The compound may also activate endogenous antioxidant pathways, contributing to its neuroprotective effects.

Eigenschaften

IUPAC Name |

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQIWLDKTZMYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654140 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-29-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.